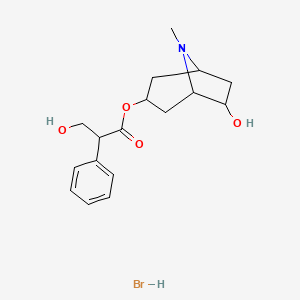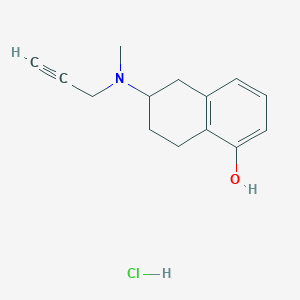
N 0426 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3It is characterized by its molecular formula C7H10N2O and a molecular weight of 138.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydronicotinamide can be synthesized through the reduction of nicotinamide derivatives. One common method involves the use of sodium dithionite as a reducing agent in an aqueous solution under anaerobic conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of 1-Methyl-1,4-dihydronicotinamide often involves scalable synthesis techniques. These methods ensure high yield and purity, making the compound suitable for various applications. The use of column chromatography is a common purification step to achieve the desired product quality .
Chemical Reactions Analysis
1-Methyl-1,4-dihydronicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-3-carbamidopyridinium cation. This reaction involves the transfer of electrons and hydrogen atoms .
Reduction: 1-Methyl-1,4-dihydronicotinamide can act as a reducing agent, transferring hydride ions to other molecules. This reversible hydride transfer is a key feature of its reactivity .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. These reactions often involve specific reagents and conditions tailored to the desired transformation .
Common Reagents and Conditions:
- Sodium dithionite for reduction reactions .
- Oxidizing agents like molecular oxygen for oxidation reactions .
- Various catalysts and solvents depending on the specific substitution reaction .
Major Products Formed:
Scientific Research Applications
1-Methyl-1,4-dihydronicotinamide has a wide range of applications in scientific research:
Chemistry:
- Used as a reducing agent in organic synthesis .
- Serves as a model compound for studying hydride transfer reactions .
Biology:
- Inhibits β-elimination activity of human serine racemase by binding to an allosteric and hydrophobic site on the enzyme .
- Affects the activity of enzymes like monoamine oxidase and aldehyde dehydrogenase .
Medicine:
- Potential therapeutic applications due to its enzyme inhibition properties .
- Studied for its role in metabolic pathways and cellular processes .
Industry:
Mechanism of Action
1-Methyl-1,4-dihydronicotinamide exerts its effects through several mechanisms:
Enzyme Inhibition:
- Inhibits β-elimination activity of human serine racemase by binding to an allosteric and hydrophobic site .
- Affects the activity of enzymes like monoamine oxidase and aldehyde dehydrogenase .
Hydride Transfer:
- Acts as a hydride donor in reduction reactions, transferring hydride ions to other molecules .
- This reversible hydride transfer is a key feature of its biochemical activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Uniqueness:
- Specific inhibition of β-elimination activity of human serine racemase .
- Reversible hydride transfer capability .
- Broad range of applications in chemistry, biology, medicine, and industry .
1-Methyl-1,4-dihydronicotinamide stands out due to its versatile reactivity and significant role in various scientific fields. Its unique properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18ClNO |
|---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-3-9-15(2)12-7-8-13-11(10-12)5-4-6-14(13)16;/h1,4-6,12,16H,7-10H2,2H3;1H |
InChI Key |
LLTCMAUMLPSTDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CCC2=C(C1)C=CC=C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


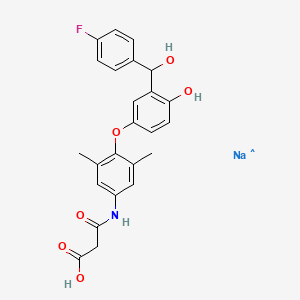
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862206.png)
![[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate](/img/structure/B10862209.png)
![[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862221.png)
![[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862229.png)

![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)
![[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10862247.png)
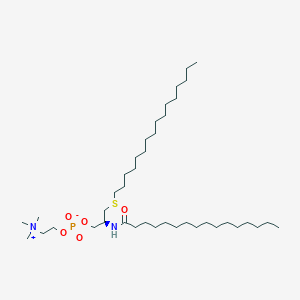
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B10862267.png)
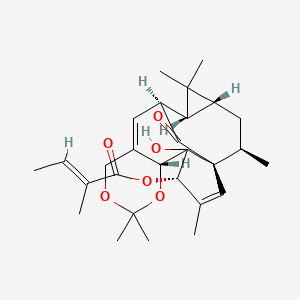
![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B10862290.png)
